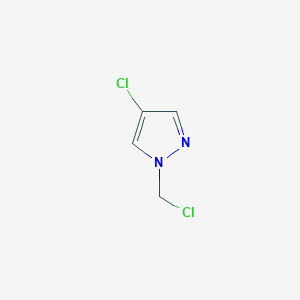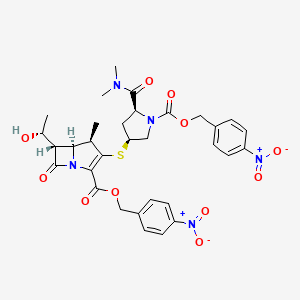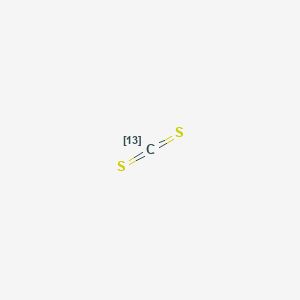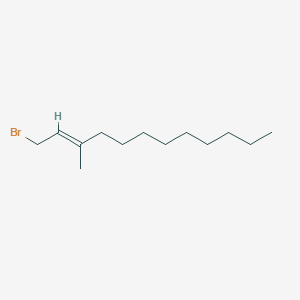
(2S)-2-amino-3-hydroxy(2,3-13C2)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-3-hydroxy(2,3-13C2)propanoic acid is a labeled amino acid where the carbon atoms at positions 2 and 3 are replaced with the isotope carbon-13. This compound is a derivative of serine, an important amino acid involved in various metabolic processes. The isotopic labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and protein synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-hydroxy(2,3-13C2)propanoic acid typically involves the incorporation of carbon-13 into the serine molecule. One common method is the use of labeled precursors in the biosynthesis pathway. For instance, glucose labeled with carbon-13 can be used as a starting material, which is then metabolized by microorganisms to produce the labeled amino acid.
Industrial Production Methods
Industrial production of isotopically labeled compounds often involves microbial fermentation processes. Microorganisms are cultured in a medium containing the labeled precursor, such as carbon-13 labeled glucose. The microorganisms metabolize the precursor and incorporate the labeled carbon into various metabolic products, including this compound. The compound is then extracted and purified using standard biochemical techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-3-hydroxy(2,3-13C2)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of (2S)-2-amino-3-oxo(2,3-13C2)propanoic acid.
Reduction: Formation of (2S)-2-amino-3-hydroxypropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-3-hydroxy(2,3-13C2)propanoic acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.
Biology: Employed in studies of protein synthesis and degradation, as the labeled carbon atoms can be detected using nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Used in research on amino acid metabolism and related disorders.
Industry: Applied in the development of new pharmaceuticals and in the study of enzyme mechanisms.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-3-hydroxy(2,3-13C2)propanoic acid involves its incorporation into metabolic pathways where it can be used as a building block for proteins or other biomolecules. The labeled carbon atoms allow researchers to track its movement and transformation within cells, providing insights into metabolic processes and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino-3-hydroxypropanoic acid: The non-labeled version of the compound.
(2S)-2-amino-3-oxo(2,3-13C2)propanoic acid: An oxidized derivative.
(2S)-2-amino-3-hydroxy(2,3-13C2)butanoic acid: A homologous compound with an additional carbon atom.
Uniqueness
The primary uniqueness of (2S)-2-amino-3-hydroxy(2,3-13C2)propanoic acid lies in its isotopic labeling, which makes it a valuable tool for tracing and studying metabolic pathways. The presence of carbon-13 allows for precise detection and analysis using techniques such as NMR spectroscopy, providing detailed information on the compound’s behavior and interactions in biological systems.
Eigenschaften
Molekularformel |
C3H7NO3 |
|---|---|
Molekulargewicht |
107.08 g/mol |
IUPAC-Name |
(2S)-2-amino-3-hydroxy(2,3-13C2)propanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1+1,2+1 |
InChI-Schlüssel |
MTCFGRXMJLQNBG-GSPFBODJSA-N |
Isomerische SMILES |
[13CH2]([13C@@H](C(=O)O)N)O |
Kanonische SMILES |
C(C(C(=O)O)N)O |
Sequenz |
S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Azido-1-[4-(methyloxy)phenyl]ethanone](/img/structure/B1366807.png)







